1-Iodo-4-(2-phenylethoxy)benzene
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Overview
Description
1-Iodo-4-(2-phenylethoxy)benzene is an organic compound with the molecular formula C14H13IO. It is a derivative of benzene, where an iodine atom is substituted at the para position and a 2-phenylethoxy group is attached to the benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a brominated precursor undergoes a reaction with iodine in the presence of a suitable catalyst. The reaction typically requires specific solvents and ligands to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale halogen exchange reactions. The process is optimized to ensure high efficiency and minimal by-products. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(2-phenylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
1-Iodo-4-(2-phenylethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves this compound.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(2-phenylethoxy)benzene involves its interaction with molecular targets through its iodine and phenylethoxy groups. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and processes, making the compound useful in studying and manipulating biological systems .
Comparison with Similar Compounds
- 1-Iodo-4-(phenylethynyl)benzene
- 1-Iodo-4-(phenylmethoxy)benzene
- 1-Iodo-4-(phenylpropoxy)benzene
Comparison: 1-Iodo-4-(2-phenylethoxy)benzene is unique due to the presence of the 2-phenylethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-iodo-4-(2-phenylethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVNUGAJHOWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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